KCC2 blocker 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KCC2 blocker 1 is a selective inhibitor of the potassium-chloride cotransporter 2 (KCC2). This compound is significant in neuroscience research due to its role in modulating chloride homeostasis in neurons. By inhibiting KCC2, it affects the intracellular chloride concentration, which in turn influences the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) receptors .

Scientific Research Applications

KCC2 blocker 1 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the effects of chloride transport inhibition on chemical reactions and processes.

Biology: Helps in understanding the role of chloride homeostasis in cellular functions and signaling pathways.

Medicine: Investigated for its potential therapeutic applications in neurological disorders such as epilepsy and neuropathic pain.

Industry: Utilized in the development of new drugs and therapeutic agents targeting chloride transport mechanisms

Mechanism of Action

KCC2 blocker 1 exerts its effects by selectively inhibiting the potassium-chloride cotransporter 2. This inhibition leads to an increase in intracellular chloride concentration, which affects the inhibitory neurotransmission mediated by gamma-aminobutyric acid receptors. The molecular targets include the KCC2 protein and associated signaling pathways, such as the WNK, PKC, and BDNF pathways .

Future Directions

KCC2 has been highlighted as a promising therapeutic target for treating epilepsy . Strategies focusing on direct and indirect KCC2 modulation have proven effective in attenuating seizure severity and exhibiting anti-convulsant properties . Future directions regarding KCC2 blocker 1 may involve further investigation into its potential as a therapeutic agent, particularly in the context of epilepsy and other neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

The industrial production of KCC2 blocker 1 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

KCC2 blocker 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

NKCC1 Inhibitors: These compounds inhibit the sodium-potassium-chloride cotransporter 1 and have similar effects on chloride homeostasis.

Other KCC2 Inhibitors: Various other inhibitors target KCC2 with different selectivity and potency profiles.

Uniqueness

KCC2 blocker 1 is unique due to its high selectivity for the potassium-chloride cotransporter 2, making it a valuable tool for studying the specific role of KCC2 in neuronal function and its potential therapeutic applications .

properties

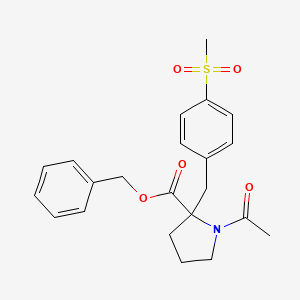

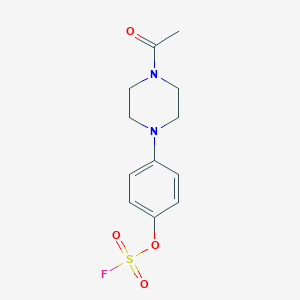

IUPAC Name |

benzyl 1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXZWVGQXNFWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)

![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)

![Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate](/img/structure/B2484248.png)

![Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2484249.png)

![Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2484253.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2484254.png)

![1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2484256.png)